molecular formula C9H9ClF3NO B12849621 (R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

(R)-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Katalognummer: B12849621
Molekulargewicht: 239.62 g/mol
InChI-Schlüssel: GVZQHNJDFIICMS-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of a chiral center, a trifluoromethyl group, and a methoxy-substituted phenyl ring, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the trifluoromethyl group and the chiral center can enhance its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(5-Bromo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
  • ®-1-(5-Fluoro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
  • ®-1-(5-Iodo-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine

Uniqueness

®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with molecular targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications .

This detailed article provides a comprehensive overview of ®-1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C9H9ClF3NO

Molekulargewicht

239.62 g/mol

IUPAC-Name

(1R)-1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H9ClF3NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI-Schlüssel

GVZQHNJDFIICMS-MRVPVSSYSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)Cl)[C@H](C(F)(F)F)N

Kanonische SMILES

COC1=C(C=C(C=C1)Cl)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.